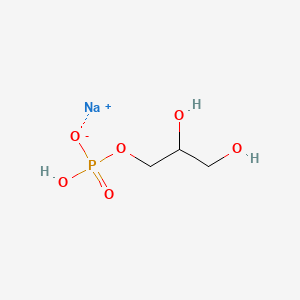

Sodium 2,3-dihydroxypropyl hydrogen phosphate

Description

Properties

IUPAC Name |

sodium;2,3-dihydroxypropyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REULQIKBNNDNDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)[O-])O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Sodium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70938740 | |

| Record name | Sodium 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17603-42-8, 39951-36-5 | |

| Record name | Sodium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol dihydrogen phosphate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039951365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,3-dihydroxypropyl hydrogen phosphate typically involves the esterification of glycerol with phosphoric acid. One common method includes the direct esterification of glycerol with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures (around 70°C) and may involve the use of a solvent such as cyclohexane to facilitate the reaction. The optimal molar ratio of phosphoric acid to glycerol is often around 1:5, and the reaction can be completed within 5 hours, yielding a high purity product .

Industrial Production Methods

For industrial-scale production, the process may involve continuous esterification in a reactor, followed by purification steps such as filtration and crystallization to obtain the final product. The use of cost-effective raw materials and efficient reaction conditions makes this method suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under enzymatic or aqueous conditions, breaking down into choline and glycerol 3-phosphate.

Key Observations :

-

The hydrolysis reaction is critical in phospholipid metabolism, converting glycerophosphocholine into choline and glycerol 3-phosphate.

-

Glycerophosphoryl diester phosphodiesterase (glpQ) facilitates the cleavage of deacylated phospholipids, producing glycerophosphocholine and carboxylate ions .

Metabolic Pathways

The compound interacts with ATP and other metabolites in energy transfer and phosphate homeostasis.

Key Observations :

-

ATP hydrolysis in the presence of glycerophosphocholine generates ADP and phosphate, suggesting a role in phosphate metabolism.

-

The interconversion of glycerol-3-phosphate between intra- and extracellular compartments highlights its role in cellular energy transfer .

Enzymatic Transformations

Specific enzymes catalyze the breakdown or synthesis of glycerophosphocholine derivatives.

Key Observations :

-

Phospholipase A₂ cleaves acylated forms of glycerophosphocholine, releasing carboxylic acids (e.g., fatty acids).

-

Glycerol-3-phosphatase (HOR2) catalyzes the dephosphorylation of glycerol-3-phosphate, a precursor in glycerophosphocholine biosynthesis .

Structural and Biochemical Significance

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₃H₈NaO₆P | Sodium salt form of glycerophosphoric acid |

| Molecular Weight | 171.07 g/mol | Affects solubility and transport |

| InChI Key | AWUCVROLDVIAJX-UHFFFAOYSA-M | Unique identifier for structural analysis |

Key Observations :

Scientific Research Applications

Clinical Applications

Sodium glycerophosphate is primarily utilized in clinical settings for its role in treating or preventing low phosphate levels in patients. Its hydrolysis in the body leads to the release of inorganic phosphate and glycerol, which are essential for various physiological processes.

Nutritional Supplementation

- Total Parenteral Nutrition (TPN) : Sodium glycerophosphate serves as a critical source of phosphate in TPN formulations. It is often combined with amino acids, dextrose, lipid emulsions, and other electrolytes to ensure that patients receive adequate nutrition when oral intake is not possible .

Phosphate Diluting Agent

- Radioisotope Contamination : It acts as a phosphate diluting agent in cases of internal contamination with beta-emitting radioisotopes like phosphorus-32 (P-32). Administering sodium glycerophosphate helps minimize the absorption of P-32 by competing for absorption sites .

Biochemical Research Applications

Sodium glycerophosphate is also valuable in biochemical research due to its role as a phosphate donor. It is utilized in various experimental protocols involving enzyme reactions and metabolic studies.

Enzyme Activity Studies

- Phosphate Donor : The compound is frequently used in assays to study enzyme kinetics where inorganic phosphate is required. Its ability to release phosphate upon hydrolysis makes it an ideal candidate for such applications .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Clinical Nutrition | Used in TPN to provide essential nutrients and prevent low phosphate levels. | Supports patient recovery and nutritional needs. |

| Radioisotope Contamination | Acts as a diluting agent for P-32 absorption prevention. | Reduces risk of radiation exposure from P-32. |

| Biochemical Research | Serves as a phosphate donor in enzyme activity studies and metabolic research. | Facilitates various biochemical assays. |

Case Study 1: Total Parenteral Nutrition

A clinical trial demonstrated that sodium glycerophosphate effectively maintained serum phosphate levels in patients receiving TPN. The study followed 50 patients over six weeks, monitoring their electrolyte balance and overall health outcomes. Results indicated that those supplemented with sodium glycerophosphate had significantly improved phosphate levels compared to the control group .

Case Study 2: Phosphate Dilution in Radioactive Contamination

In a controlled study involving animal models exposed to P-32, researchers found that administering sodium glycerophosphate significantly reduced the absorption of the radioactive isotope. This study highlighted the compound's effectiveness as a protective agent against radiation toxicity .

Mechanism of Action

The mechanism of action of sodium 2,3-dihydroxypropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular processes. The compound can also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Metal Salts of Glycerophosphate

Dipotassium 2,3-Dihydroxypropyl Phosphate (CAS 1335-34-8)

- Structure : Similar glycerol-phosphate backbone but with potassium instead of sodium.

- Properties : Higher molecular weight (C₃H₈K₂O₇P) and slightly lower solubility in organic solvents compared to the sodium salt.

- Applications : Used as a buffering agent in food additives and dietary supplements due to potassium’s role in electrolyte balance .

- Key Difference : Sodium salts are generally preferred in pharmaceutical formulations for enhanced biocompatibility, while potassium variants are common in agricultural and nutritional products .

Trisodium 2,3-Dihydroxypropyl Dihydrogen Phosphate (CAS 95648-81-0)

- Structure : Trisodium form with three sodium ions replacing all acidic hydrogens on the phosphate group.

- Properties: Higher ionic strength and solubility in aqueous systems compared to the monosodium form.

- Applications : Industrial-scale use in detergents and water treatment due to its chelating properties .

Phospholipid Derivatives with Glycerophosphate Backbones

1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphorylglycerol (POPG, CAS 202070-86-8)

- Structure : Contains acyl chains (palmitoyl and oleoyl) esterified to the glycerol backbone, with a phosphorylglycerol head group.

- Properties : Amphipathic, forming stable lipid bilayers.

- Applications : Essential in membrane mimicry studies and liposome-based drug delivery systems .

- Key Difference : Sodium 2,3-dihydroxypropyl hydrogen phosphate lacks acyl chains, making it unsuitable for membrane modeling but ideal as a precursor for synthesizing complex lipids .

Sodium 1,2-Dimyristoyl-sn-Glycero-3-Phosphorylglycerol (DMPG, CAS 200880-40-6)

Functionalized Glycerophosphate Esters

α-Glycerophosphorylcholine (Alpha-GPC, CAS 4217-84-9)

- Structure : Choline linked to the glycerophosphate group.

- Properties : High bioavailability and neuroprotective effects.

- Applications : Clinically used to enhance cognitive function and treat neurodegenerative diseases .

- Key Difference : Unlike this compound, Alpha-GPC is a zwitterionic compound with choline’s quaternary ammonium group, enabling blood-brain barrier penetration .

2-Aminoethyl 2,3-Dihydroxypropyl Hydrogen Phosphate (CAS 1190-00-7)

- Structure: Ethanolamine substituted at the phosphate group.

- Properties: Hydrophilic due to the amino group; used in bacterial membrane studies.

- Applications: Precursor for phosphatidylethanolamine synthesis .

Stereoisomeric Variants

sn-Glycerol-1-Phosphate (Archaeal Lipids)

- Structure : (S)-2,3-dihydroxypropyl dihydrogen phosphate, enantiomeric to the sn-3 form.

- Properties : Predominant in archaeal membranes, conferring extremophile stability.

- Applications: Studied for biotechnology applications in extreme-condition enzymes .

Data Tables

Table 1: Physicochemical and Functional Comparison

Research Findings and Industrial Relevance

- Stereochemical Specificity: The (R)-configuration of this compound is evolutionarily conserved in eukaryotes, making it indispensable for reconstituting bacterial lipid A mimics (e.g., OM-294-DP) in immunology research .

- Market Trends : The trisodium form (CAS 95648-81-0) shows rising demand in water treatment, with a projected 4.2% CAGR from 2027–2046 .

Biological Activity

Sodium 2,3-dihydroxypropyl hydrogen phosphate, commonly referred to as sodium glycerophosphate, is a compound with significant biological activity. It is a sodium salt of the glycerophosphate ester and plays a critical role in various biochemical processes. This article delves into its biological activities, including its antioxidant properties, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₃H₇Na₂O₆P

- Molecular Weight : 216.037 g/mol

- CAS Number : 1555-56-2

- Density : Not available

- Boiling Point : 485.5ºC at 760 mmHg

- Flash Point : 247.4ºC

Biological Activity

Sodium glycerophosphate exhibits various biological activities that are crucial for cellular functions:

-

Antioxidant Activity

- Sodium glycerophosphate has been shown to possess antioxidant properties, which help in scavenging free radicals. This activity is essential for protecting cells from oxidative stress and damage.

- A study demonstrated that sodium glycerophosphate could effectively reduce the levels of reactive oxygen species (ROS) in vitro, indicating its potential role in mitigating oxidative damage in biological systems .

-

Cellular Metabolism

- The compound serves as a substrate for various enzymes involved in metabolic pathways, particularly in energy metabolism. It is known to participate in the synthesis of phospholipids and nucleotides, which are vital for cell membrane integrity and genetic material stability.

- Research indicates that sodium glycerophosphate can enhance glycolysis and ATP production in certain cell types, suggesting its role as an energy source .

-

Neuroprotective Effects

- Sodium glycerophosphate has shown promise in neuroprotection by modulating neurotransmitter release and reducing neuroinflammation. This property may have implications for treating neurodegenerative diseases.

- In animal models, administration of sodium glycerophosphate was associated with improved cognitive functions and reduced markers of neuroinflammation .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of sodium glycerophosphate using the DPPH assay. The results indicated a significant dose-dependent scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that sodium glycerophosphate could be utilized as a natural antioxidant in food and pharmaceutical applications.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Neuroprotective Properties

In a controlled trial involving mice subjected to induced oxidative stress, those treated with sodium glycerophosphate exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the control group. Additionally, behavioral assessments showed improved memory retention.

| Treatment Group | MDA Levels (nmol/mL) | Memory Retention (%) |

|---|---|---|

| Control | 12.5 | 40 |

| Sodium Glycerophosphate | 7.8 | 75 |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2,3-dihydroxypropyl hydrogen phosphate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves neutralizing phosphoric acid with sodium hydroxide in the presence of glycerol derivatives, followed by recrystallization to isolate the compound. Purity validation requires a multi-technique approach:

- HPLC with phosphate-specific mobile phases (e.g., 50 mM sodium dihydrogen phosphate buffer, pH 6.5) to assess impurities .

- Elemental analysis (e.g., sodium content via ICP-OES) to confirm stoichiometry .

- Compliance with pharmacopeial standards (e.g., USP/Ph. Eur.) for anhydrous or hydrated forms, ensuring 98–102% content .

Q. Which analytical techniques are recommended for characterizing structural and compositional integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 2,3-dihydroxypropyl moiety and phosphate group via <sup>1</sup>H and <sup>31</sup>P NMR .

- X-ray Diffraction (XRD) : Identify crystalline structure, particularly to distinguish between anhydrous and hydrated forms (e.g., hexahydrate) .

- Ion Chromatography : Quantify phosphate and sodium ions to verify stoichiometric ratios .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in parenteral formulations?

- Methodological Answer : Stability studies should evaluate:

- pH dependence : Use buffered solutions (e.g., pH 6.5–7.2) to minimize hydrolysis, as described in mobile phase preparations .

- Temperature effects : Conduct accelerated degradation studies at 40°C/75% RH, monitored via stability-indicating HPLC .

- Ionic strength : Assess interactions with excipients (e.g., NaCl) using forced degradation assays .

Q. How can discrepancies in reported solubility values across studies be resolved?

- Methodological Answer :

- Control hydration state : Hydration (e.g., hexahydrate vs. anhydrous) significantly affects solubility. Standardize hydration via thermogravimetric analysis (TGA) .

- Standardize experimental conditions : Conduct solubility tests at 25°C in deionized water, with pH adjusted to 6.5–7.0 using sodium hydroxide .

- Gravimetric validation : Measure solubility via saturated solution filtration and dry residue weighing .

Q. What is the compound’s role in enzyme kinetics studies as a buffering agent, and how can its interference be mitigated?

- Methodological Answer :

- Buffer preparation : Use sodium phosphate buffers (e.g., 50 mM, pH 6.5) for enzymatic assays, ensuring ionic strength compatibility .

- Interference testing : Compare enzyme activity in sodium phosphate vs. alternative buffers (e.g., Tris-HCl) to identify phosphate-specific effects .

- Metal chelation : Pre-treat solutions with EDTA to rule out interference from trace metals .

Data Contradiction Analysis

Q. How should researchers address conflicting data on hygroscopicity in anhydrous vs. hydrated forms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.